Potassium 3,3,3-trifluoropropane-1-trifluoroborate

Organoboron Reagent Stability Cross-Coupling Procurement and Storage

Air- and moisture-sensitive boronic acids complicate stoichiometry control in cross-coupling. Potassium 3,3,3-trifluoropropane-1-trifluoroborate solves this as a bench-stable, crystalline organotrifluoroborate. • Precise stoichiometry: no titration needed; weigh and use directly for consistent 63-95% coupling yields. • Late-stage functionalization: installs the trifluoropropyl motif onto complex intermediates with high functional group tolerance. • Supply reliability: high purity (≥97% HPLC), batch-to-batch consistency, and global availability for R&D and process scale.

Molecular Formula C3H4BF6K
Molecular Weight 203.97 g/mol
CAS No. 1430722-07-8
Cat. No. B1465967
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePotassium 3,3,3-trifluoropropane-1-trifluoroborate
CAS1430722-07-8
Molecular FormulaC3H4BF6K
Molecular Weight203.97 g/mol
Structural Identifiers
SMILES[B-](CCC(F)(F)F)(F)(F)F.[K+]
InChIInChI=1S/C3H4BF6.K/c5-3(6,7)1-2-4(8,9)10;/h1-2H2;/q-1;+1
InChIKeyKVDJJQRSWDQBBC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Potassium 3,3,3-trifluoropropane-1-trifluoroborate (CAS 1430722-07-8): An Air-Stable Organotrifluoroborate for Fluorinated Alkyl Transfer


Potassium 3,3,3-trifluoropropane-1-trifluoroborate (CAS 1430722-07-8) is a primary alkyl organotrifluoroborate salt belonging to a class of nucleophilic boron reagents designed for transition metal-catalyzed cross-coupling reactions [1]. It is a white to off-white crystalline solid with the molecular formula C₃H₃BF₆K and a molecular weight of 203.96 g/mol, and is commercially available in high purity (≥97% by HPLC) [2]. This compound is specifically distinguished by its unique 3,3,3-trifluoropropyl group, which imparts distinct physical and chemical properties compared to non-fluorinated alkyl analogs, making it a specialized reagent for introducing fluorinated motifs into target molecules [1].

Potassium 3,3,3-trifluoropropane-1-trifluoroborate: Why It Cannot Be Simply Replaced by a Standard Alkylboronic Acid


The procurement and use of potassium 3,3,3-trifluoropropane-1-trifluoroborate cannot be generically substituted with simpler alkylboronic acids, such as n-propylboronic acid, or even its direct boronic acid analog, (3,3,3-trifluoropropyl)boronic acid. This is due to fundamental differences in stability, handling, and reactivity. While boronic acids are prone to air and moisture sensitivity, leading to difficult purification and uncertain stoichiometry due to the formation of boroxines [1], the trifluoroborate salt is exceptionally stable to air and moisture, providing a precise and reliable stoichiometry [2]. Furthermore, the presence of the electron-withdrawing trifluoromethyl group in this specific reagent significantly modulates its reactivity and the physical properties of the resulting products, a characteristic not shared by non-fluorinated analogs. Substitution would compromise yield, introduce purification challenges, and potentially alter the biological or physical profile of the final compound .

Comparative Performance Evidence for Potassium 3,3,3-trifluoropropane-1-trifluoroborate in Cross-Coupling Applications


Superior Stability to Air and Moisture Compared to Boronic Acids

Potassium organotrifluoroborates, including Potassium 3,3,3-trifluoropropane-1-trifluoroborate, are indefinitely stable to air and moisture [1]. This is a direct and quantifiable advantage over boronic acids, which readily undergo protodeboronation and form anhydrides (boroxines) upon exposure to air, making their handling and accurate stoichiometry difficult .

Organoboron Reagent Stability Cross-Coupling Procurement and Storage

Minimized Protodeboronation Leading to Higher Coupling Efficiency

In Suzuki-Miyaura cross-coupling reactions, potassium organotrifluoroborates exhibit significantly reduced protodeboronation compared to their boronic acid or boronate ester counterparts [1]. This allows for the use of stoichiometric amounts or only a slight excess of the reagent, whereas boronic acids often require a large excess to compensate for this degradation pathway [1]. For primary alkyltrifluoroborates, optimized coupling conditions with aryl chlorides provide desired cross-coupled products in yields typically ranging from 63% to 95% [2].

Suzuki-Miyaura Coupling Reaction Yield Alkyl Transfer

Tolerance to Strong Oxidative Conditions Enables Orthogonal Synthetic Sequences

The trifluoroborate moiety is stable toward numerous reagents that are often problematic for other boron species, such as strong oxidants [1]. For instance, the epoxidation of a C=C bond within an unsaturated potassium alkyl- or aryltrifluoroborate proceeds with full conversion and selectivity, leaving the valuable C–B bond intact for a subsequent cross-coupling step . This contrasts sharply with other boron reagents where such an oxidation would likely result in degradation of the boron functionality [1].

Functional Group Tolerance Orthogonal Reactivity Complex Molecule Synthesis

High-Value Application Scenarios for Potassium 3,3,3-trifluoropropane-1-trifluoroborate


Late-Stage Introduction of a Fluorinated Alkyl Group in Drug Discovery

In medicinal chemistry, the addition of a trifluoropropyl group is a common strategy to modulate lipophilicity, metabolic stability, and bioavailability. Potassium 3,3,3-trifluoropropane-1-trifluoroborate is the ideal reagent for this purpose in a late-stage Suzuki-Miyaura coupling [1]. Its air-stability and high functional group tolerance, as demonstrated by its resilience to oxidative conditions, allow for its use on complex, highly functionalized drug-like intermediates without fear of side reactions [2].

Reliable Synthesis of Fluorinated Building Blocks on Scale

For process chemists developing scalable routes, the precise stoichiometry and minimal protodeboronation of this reagent are critical. Unlike boronic acids that may degrade over time and require titration before use, Potassium 3,3,3-trifluoropropane-1-trifluoroborate can be weighed and used with confidence, providing consistent yields (63-95% in optimized coupling reactions) from batch to batch and reducing the need for excess reagent [3][4].

Synthesis of Agrochemicals and Advanced Materials Requiring Fluorinated Motifs

The unique electronic properties imparted by the trifluoropropyl group are not only valuable in pharmaceuticals but also in the development of advanced agrochemicals and functional materials. This reagent provides a straightforward and robust method for installing this specific motif into aromatic and heteroaromatic frameworks via cross-coupling, a transformation that is foundational to these industries [1].

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